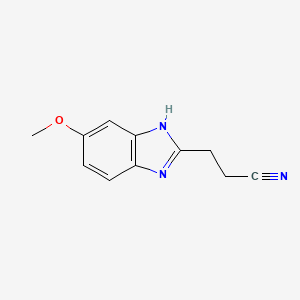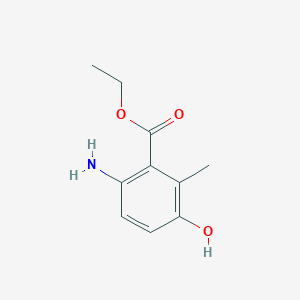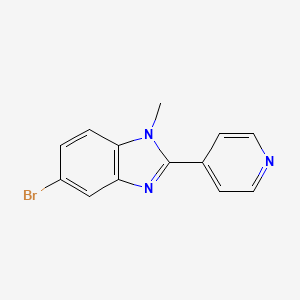![molecular formula C12H17N3O B13872358 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol is a heterocyclic compound that features both pyrrole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of Pyrrole and Pyrazole Rings: The pyrrole and pyrazole rings are then coupled through a series of reactions involving alkylation and condensation to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
Oxidation: Formation of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]acetone.
Reduction: Formation of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of new materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological systems.
作用機序
The mechanism of action of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]methanol
- 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]propane
Uniqueness
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-10(2)15(9)12-8-11(6-7-16)14(3)13-12/h4-5,8,16H,6-7H2,1-3H3 |
InChIキー |
OGFKBKXOWANBMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=NN(C(=C2)CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)

![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)



![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)



